Cas no 892-48-8 ((2R,3R,4S,5S)-2-(6-amino-9H-purin-9-yl)-5-(chloromethyl)oxolane-3,4-diol)

(2R,3R,4S,5S)-2-(6-amino-9H-purin-9-yl)-5-(chloromethyl)oxolane-3,4-diol structure
892-48-8 structure
(2R,3R,4S,5S)-2-(6-amino-9H-purin-9-yl)-5-(chloromethyl)oxolane-3,4-diol
892-48-8
C10H12ClN5O3
285.686980247498
MFCD00049038
724467
5327118

(2R,3R,4S,5S)-2-(6-amino-9H-purin-9-yl)-5-(chloromethyl)oxolane-3,4-diol Properties

Names and Identifiers

    • Adenosine,5'-chloro-5'-deoxy-
    • 5'-Chloro-5'-deoxyadenosine
    • (2R,3R,4S,5S)-2-(6-aminopurin-9-yl)-5-(chloromethyl)oxolane-3,4-diol
    • 5'-Deoxy-5'-chloroadenosine
    • 5′-Chloro-5′-deoxyadenosine (ACI)
    • 5′-Deoxy-5′-chloroadenosine
    • (2R,3R,4S,5S)-2-(6-amino-9H-purin-9-yl)-5-(chloromethyl)oxolane-3,4-diol
    • (2R,3R,4S,5R)-2-(6-Aminopurin-9-yl)-5-(iodomethyl)oxolane-3,4-diol
    • 5'-CIDA
    • 892-48-8
    • 5'chloro-5'-deoxyadenosine
    • PD070072
    • F12250
    • CHEMBL404658
    • (2R,3R,4S,5S)-2-(6-amino-9H-purin-9-yl)-5-(chloromethyl)tetrahydrofuran-3,4-diol
    • 5-Deoxy-5-chloroadenosine
    • SCHEMBL2116089
    • (2R,3R,4S,5S)-2-(6-amino-9H-purin-9-yl)-5-(chloromethyl) tetrahydrofuran-3,4-diol
    • CHEBI:47133
    • DS-8004
    • PDSP2_001052
    • BRN 0624885
    • ADENOSINE, 5'-CHLORO-5'-DEOXY-
    • AKOS016023925
    • CS-W000275
    • Q27120769
    • PDSP1_001068
    • DTXSID10875948
    • C19768
    • 5CD
    • IYSNPOMTKFZDHZ-KQYNXXCUSA-N
    • MFCD00049038
    • 5'-Chloroadenosine
    • +Expand
    • MFCD00049038
    • IYSNPOMTKFZDHZ-KQYNXXCUSA-N
    • 1S/C10H12ClN5O3/c11-1-4-6(17)7(18)10(19-4)16-3-15-5-8(12)13-2-14-9(5)16/h2-4,6-7,10,17-18H,1H2,(H2,12,13,14)/t4-,6-,7-,10-/m1/s1
    • O[C@@H]1[C@H](O)[C@@H](CCl)O[C@H]1N1C=NC2C(=NC=NC1=2)N

Computed Properties

  • 285.06300
  • 3
  • 8
  • 2
  • 285.0628670g/mol
  • 19
  • 338
  • 0
  • 4
  • 0
  • 0
  • 0
  • 1
  • -0.3
  • 119Ų

Experimental Properties

  • -0.15230
  • 119.31000
  • 187 °C (exothermic decomp onset @144.5 C)(lit.)

(2R,3R,4S,5S)-2-(6-amino-9H-purin-9-yl)-5-(chloromethyl)oxolane-3,4-diol Security Information

(2R,3R,4S,5S)-2-(6-amino-9H-purin-9-yl)-5-(chloromethyl)oxolane-3,4-diol Customs Data

  • 2934999090
  • China Customs Code:

    2934999090

    Overview:

    2934999090. Other heterocyclic compounds. VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:nothing. MFN tariff:6.5%. general tariff:20.0%

    Declaration elements:

    Product Name, component content, use to

    Summary:

    2934999090. other heterocyclic compounds. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:20.0%

(2R,3R,4S,5S)-2-(6-amino-9H-purin-9-yl)-5-(chloromethyl)oxolane-3,4-diol Price

Enterprise No. Product Name Cas No. Purity Specification Price Update Time Inquiry
1PlusChem
1P0042MH-250mg
5'-Chloro-5'-deoxyadenosine
892-48-8 97%
250mg
$4.00 2024-04-20
A2B Chem LLC
AB89225-250mg
5'-Chloro-5'-deoxyadenosine
892-48-8 97%
250mg
$4.00 2024-04-19
Aaron
AR0042UT-250mg
5'-Chloro-5'-deoxyadenosine
892-48-8 96%
250mg
$3.00 2024-07-18
abcr
AB435972-1 g
5'-Chloro-5'-deoxyadenosine, 95%; .
892-48-8 95%
1g
€72.90 2023-06-16
Ambeed
A134694-250mg
5'-Chloro-5'-deoxyadenosine
892-48-8 97%
250mg
$5.0 2024-07-18
Chemenu
CM138712-5g
(2R,3R,4S,5S)-2-(6-amino-9H-purin-9-yl)-5-(chloromethyl)tetrahydrofuran-3,4-diol
892-48-8 97%
5g
$*** 2023-05-29
ChemScence
CS-W000275-5g
5'-Chloro-5'-deoxyadenosine
892-48-8 ≥96.0%
5g
$25.0 2022-04-26
eNovation Chemicals LLC
D916776-25g
5'-Chloro-5'-deoxyadenosine
892-48-8 95%
25g
$150 2022-07-29
TRC
D232545-5g
5'-Deoxy-5'-chloroadenosine
892-48-8
5g
$ 75.00 2023-09-08
NAN JING YAO SHI KE JI GU FEN Co., Ltd.
PBSB075-5G
(2R,3R,4S,5S)-2-(6-amino-9H-purin-9-yl)-5-(chloromethyl)oxolane-3,4-diol
892-48-8 95%
5g
¥ 495.00 2023-04-13

(2R,3R,4S,5S)-2-(6-amino-9H-purin-9-yl)-5-(chloromethyl)oxolane-3,4-diol Synthesis

Synthetic Circuit 1

Reaction Conditions
1.1 Reagents: Ammonium hydroxide Solvents: Methanol ;  1 h, rt
Reference
Potent SARS-CoV-2 mRNA Cap Methyltransferase Inhibitors by Bioisosteric Replacement of Methionine in SAM Cosubstrate
Bobileva, Olga; Bobrovs, Raitis ; Kanepe, Iveta; Patetko, Liene; Kalnins, Gints; et al, ACS Medicinal Chemistry Letters, 2021, 12(7), 1102-1107

Synthetic Circuit 2

Reaction Conditions
1.1 Reagents: Pyridine ,  Thionyl chloride Solvents: Acetonitrile ;  0 °C; 3 h, 0 °C; 0 °C → rt; 16 h, rt
1.2 Reagents: Ammonium hydroxide Solvents: Methanol ,  Water ;  30 min, rt
Reference
S-Adenosyl methionine cofactor modifications enhance the biocatalytic repertoire of small molecule C-alkylation
McKean, Iain J. W.; Sadler, Joanna C.; Cuetos, Anibal; Frese, Amina; Humphreys, Luke D.; et al, Angewandte Chemie, 2019, 58(49), 17583-17588

Synthetic Circuit 3

Reaction Conditions
1.1 Reagents: Pyridine ,  Thionyl chloride Solvents: Acetonitrile ;  4 h, 0 °C; overnight, rt
1.2 Reagents: Ammonia Solvents: Water ;  rt
Reference
Convenient preparation of pinometostat and related 5'-deoxy-5'-amino adenosine derivatives as well as their activity against DOT1L
Liu, Tongchao; Ren, Huanming; Li, Cong; Chen, Guohua; Cheng, Maosheng; et al, Tetrahedron Letters, 2018, 59(4), 415-417

Synthetic Circuit 4

Reaction Conditions
1.1 Reagents: Pyridine ,  Thionyl chloride Solvents: Acetonitrile ;  5 min, 0 °C; 3 h, 0 °C; 0 °C → 22 °C; 16 h, 22 °C
1.2 Reagents: Ammonia Solvents: Water ;  30 min, 22 °C
Reference
Structural and Functional Basis of C-Methylation of Coumarin Scaffolds by NovO
Sadler, Joanna C.; Chung, Chun-wa H.; Mosley, Julie E.; Burley, Glenn A. ; Humphreys, Luke D., ACS Chemical Biology, 2017, 12(2), 374-379

Synthetic Circuit 5

Reaction Conditions
1.1 Reagents: Pyridine ,  Thionyl chloride Solvents: Acetonitrile ;  5 min, 0 °C; 3 h, 0 °C; 0 °C → 22 °C; 16 h, 22 °C
1.2 Reagents: Ammonia Solvents: Water ;  30 min, 22 °C
Reference
A Tandem enzymatic sp2-C-methylation process: Coupling in Situ S-adenosyl-L-methionine formation with methyl transfer
Sadler, Joanna C. ; Humphreys, Luke D.; Snajdrova, Radka; Burley, Glenn A., ChemBioChem, 2017, 18(11), 992-995

Synthetic Circuit 6

Reaction Conditions
1.1 Reagents: Pyridine ,  Thionyl chloride Solvents: Acetonitrile ;  0 °C; 4 h, 0 °C; overnight, rt
1.2 Reagents: Ammonia Solvents: Methanol ,  Water ;  30 min, rt
Reference
Modification of the length and structure of the linker of N6-benzyladenosine modulates its selective antiviral activity against enterovirus 71
Drenichev, Mikhail S.; Oslovsky, Vladimir E.; Sun, Liang; Tijsma, Aloys; Kurochkin, Nikolay N.; et al, European Journal of Medicinal Chemistry, 2016, 111, 84-94

Synthetic Circuit 7

Reaction Conditions
1.1 Reagents: Pyridine ,  Thionyl chloride Solvents: Acetonitrile ;  0 °C; 4 h, 5 °C; overnight, 5 °C → rt
1.2 Reagents: Ammonia Solvents: Methanol ,  Water ;  30 min, rt
Reference
Directed Evolution of a Fluorinase for Improved Fluorination Efficiency with a Non-native Substrate
Sun, Huihua; Yeo, Wan Lin; Lim, Yee Hwee; Chew, Xinying; Smith, Derek John; et al, Angewandte Chemie, 2016, 55(46), 14277-14280

Synthetic Circuit 8

Reaction Conditions
1.1 Reagents: Thionyl chloride Solvents: Acetonitrile ,  Pyridine ;  0 °C; 4 h, 5 °C; overnight, 5 °C → rt
1.2 Reagents: Ammonium hydroxide Solvents: Methanol ,  Water ;  30 min, rt
Reference
Discovery of a Dual PRMT5-PRMT7 Inhibitor
Smil, David; Eram, Mohammad S.; Li, Fengling; Kennedy, Steven; Szewczyk, Magdalena M.; et al, ACS Medicinal Chemistry Letters, 2015, 6(4), 408-412

Synthetic Circuit 9

Reaction Conditions
1.1 Reagents: Pyridine ,  Thionyl chloride Solvents: Acetonitrile ;  0 - 5 °C; 3 h, 0 °C; overnight, 0 °C; 0 °C → rt
1.2 Reagents: Sodium bicarbonate Solvents: Water ;  pH 5 - 6, rt
1.3 Reagents: Ammonium hydroxide Solvents: Methanol ,  Water ;  1 h, rt
Reference
Synthesis and characterization of Se-adenosyl-L-selenohomocysteine selenoxide
Duclos, Richard I. Jr.; Cleary, Dillon C.; Catcott, Kalli C.; Zhou, Zhaohui Sunny, Journal of Sulfur Chemistry, 2015, 36(2), 135-144

(2R,3R,4S,5S)-2-(6-amino-9H-purin-9-yl)-5-(chloromethyl)oxolane-3,4-diol Raw materials

(2R,3R,4S,5S)-2-(6-amino-9H-purin-9-yl)-5-(chloromethyl)oxolane-3,4-diol Preparation Products

(2R,3R,4S,5S)-2-(6-amino-9H-purin-9-yl)-5-(chloromethyl)oxolane-3,4-diol Suppliers

Jiangsu Xinsu New Materials Co., Ltd
Gold Member
Audited Supplier Audited Supplier
(CAS:892-48-8)
SUN WEN TING
13914000513
sales1@senfeida.com
SHANG HAI YUAN YE Biotechnology Co., Ltd.
Audited Supplier Audited Supplier
(CAS:892-48-8)
TANG SI LEI
15026964105
2881489226@qq.com
SHANG HAI LI CHEN SHANG MAO Co., Ltd.
Audited Supplier Audited Supplier
(CAS:892-48-8)
XU NV SHI
15221998634
1986399151@qq.com

(2R,3R,4S,5S)-2-(6-amino-9H-purin-9-yl)-5-(chloromethyl)oxolane-3,4-diol Related Literature

Recommended suppliers
Suzhou Senfeida Chemical Co., Ltd
(CAS:892-48-8)5'-CHLORO-5'-DEOXYADENOSINE
sfd10496
99.9%
200kg
discuss personally